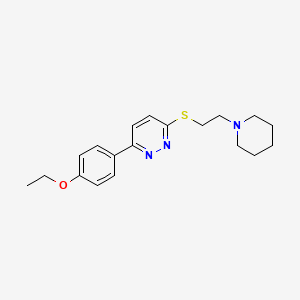
3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine is a complex organic compound that features a pyridazine ring substituted with an ethoxyphenyl group and a piperidinylethylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethoxyphenyl and piperidinylethylsulfanyl groups through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
化学反应分析
Types of Reactions
3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
Similar compounds include other pyridazine derivatives with different substituents, such as:
- 3-(4-Chlorophenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
- 3-(4-Methoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine
Uniqueness
The uniqueness of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine lies in its specific substituents, which confer distinct chemical and biological properties
生物活性
Chemical Structure and Properties
The molecular formula of 3-(4-Ethoxyphenyl)-6-((2-(piperidin-1-yl)ethyl)thio)pyridazine is C19H24N2S, with a molecular weight of approximately 320.47 g/mol. The structure features a pyridazine core substituted with an ethoxyphenyl group and a piperidine-derived thioethyl moiety, which may influence its biological interactions.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . The presence of electron-donating and electron-withdrawing groups on the phenyl and piperidine rings has been correlated with enhanced antibacterial activity .
Anticancer Potential
Pyridazine derivatives, including the compound , have been evaluated for their anticancer properties. A study highlighted the ability of certain pyridazine analogs to induce apoptosis in cancer cells through the activation of the p38 MAPK pathway, which is crucial for cellular stress responses and apoptosis . The specific contribution of the ethoxyphenyl and thioethyl substituents to this mechanism remains an area for further investigation.
Study 1: Antimicrobial Evaluation
In a comparative study involving various pyridazine derivatives, this compound was tested alongside known antimicrobial agents. Results indicated that while it exhibited moderate activity against Gram-positive bacteria, its efficacy against Gram-negative strains was less pronounced. This suggests a need for structural modifications to enhance its spectrum of activity.
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment using human cancer cell lines revealed that the compound induced significant cell death at micromolar concentrations. The mechanism was linked to oxidative stress pathways, highlighting the potential for further development as an anticancer agent. Detailed analysis through flow cytometry showed increased apoptosis markers in treated cells compared to controls.
Research Findings Summary
属性
IUPAC Name |
3-(4-ethoxyphenyl)-6-(2-piperidin-1-ylethylsulfanyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c1-2-23-17-8-6-16(7-9-17)18-10-11-19(21-20-18)24-15-14-22-12-4-3-5-13-22/h6-11H,2-5,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMKSSCHKNLLJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCCN3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














